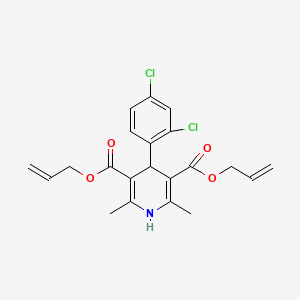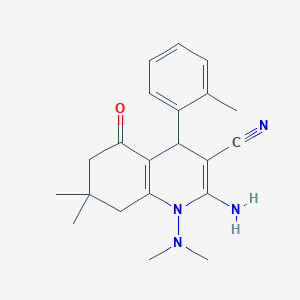
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with prop-2-en-1-yl groups and a dichlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine core, followed by the introduction of the prop-2-en-1-yl and dichlorophenyl groups. Common reagents used in these reactions include aldehydes, amines, and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular diseases due to its dihydropyridine structure.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can lead to changes in cellular calcium levels, affecting various physiological processes. The dichlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
3,5-Bis(prop-2-en-1-yl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a common dihydropyridine core, the presence of different substituents imparts unique properties to each compound. For example, nifedipine is widely used as a calcium channel blocker in the treatment of hypertension, while amlodipine has a longer duration of action. The unique combination of prop-2-en-1-yl and dichlorophenyl groups in this compound may offer distinct advantages in terms of binding affinity, specificity, and pharmacokinetic properties.
Properties
Molecular Formula |
C21H21Cl2NO4 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21Cl2NO4/c1-5-9-27-20(25)17-12(3)24-13(4)18(21(26)28-10-6-2)19(17)15-8-7-14(22)11-16(15)23/h5-8,11,19,24H,1-2,9-10H2,3-4H3 |
InChI Key |
IXPDTYASGZFSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E)-2-{(2E)-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15033148.png)
![6-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15033155.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033160.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033168.png)

methanolate](/img/structure/B15033188.png)
![Prop-2-en-1-yl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15033196.png)
![4-ethoxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15033205.png)
![3-(4-fluorophenyl)-4-(2-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15033213.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B15033217.png)

![[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15033241.png)
![2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15033245.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033260.png)
